Product packaging for 2-Amino-2-cyano-N-phenylacetamide(Cat. No.:CAS No. 64145-17-1)

2-Amino-2-cyano-N-phenylacetamide

Cat. No.: B12434321
CAS No.: 64145-17-1
M. Wt: 175.19 g/mol
InChI Key: MAVMORRQHGQMGG-UHFFFAOYSA-N
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Description

2-Amino-2-cyano-N-phenylacetamide (CAS 64145-17-1) is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features both amino and cyano functional groups on the acetamide core, making it a potential building block for the synthesis of more complex molecules in medicinal chemistry research . While direct pharmacological data for this specific compound is limited, its molecular framework is of significant interest in drug discovery. Recent scientific literature indicates that analogous compounds containing a phenylacetamide moiety and a cyano (-CN) substituent have been investigated for their potential to inhibit the FOXM1 protein, a transcription factor considered a master regulator of oncogenesis . In particular, such structures have been studied as potential anti-proliferative agents in triple-negative breast cancer cell lines, with research suggesting the cyano group plays a key role in the compound's electronic properties and binding activity . This positions this compound as a valuable chemical scaffold for researchers developing and studying novel anticancer agents . The computed physicochemical properties of this compound include a topological polar surface area (TPSA) of approximately 78.9 Ų . As with all research chemicals, proper safety procedures must be followed. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B12434321 2-Amino-2-cyano-N-phenylacetamide CAS No. 64145-17-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64145-17-1

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-2-cyano-N-phenylacetamide

InChI

InChI=1S/C9H9N3O/c10-6-8(11)9(13)12-7-4-2-1-3-5-7/h1-5,8H,11H2,(H,12,13)

InChI Key

MAVMORRQHGQMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C#N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 2 Cyano N Phenylacetamide and Its Analogs

Precursor Synthesis and Functionalization Strategies

The traditional approach to synthesizing 2-amino-2-cyano-N-phenylacetamide involves the sequential formation of key bonds and introduction of functional groups. This requires the careful synthesis of precursors and their subsequent chemical modification.

Synthesis of Cyanoacetamides as Key Intermediates

Cyanoacetamides are crucial building blocks in the synthesis of a wide array of organic compounds, including heterocyclic systems and pharmacologically active molecules. researchgate.netekb.eg The core structure of cyanoacetamide features a reactive methylene (B1212753) group flanked by both a cyano and a carbonyl group, making it a versatile intermediate. researchgate.net

The synthesis of cyanoacetamide derivatives can be achieved through several routes. A common method involves the reaction of substituted aryl or heteroaryl amines with alkyl cyanoacetates or cyanoacetic acid. researchgate.net For instance, 2-cyanoacetamide (B1669375) itself can be prepared by reacting ethyl cyanoacetate (B8463686) with concentrated aqueous ammonia (B1221849). orgsyn.org The reaction is typically exothermic and proceeds to completion, with the product precipitating out of the solution upon cooling. orgsyn.org Another approach involves the treatment of amines with chloroacetyl chloride followed by reaction with potassium cyanide. researchgate.net

These methods provide access to a diverse range of N-substituted cyanoacetamides, which are essential precursors for the target molecule, this compound. The variability in the amine starting material allows for the synthesis of a library of cyanoacetamide analogs. nih.gov

Methods for Introducing the Amino Functionality at the Alpha-Position

Introducing an amino group at the alpha-position of a carbonyl compound is a fundamental transformation in organic synthesis. In the context of this compound, this step is critical.

One established method is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and a cyanide source. While not a direct route from a pre-formed cyanoacetamide, it illustrates a classic approach to α-amino nitrile synthesis.

A more direct approach involves the α-amination of the pre-formed cyanoacetamide. This can be achieved through various modern synthetic methods. For example, direct α-amination of β-dicarbonyl compounds can be accomplished using iodosobenzene (B1197198) as an oxidant and p-toluenesulfonamide (B41071) as the aminating reagent, catalyzed by zinc perchlorate. organic-chemistry.org Another strategy involves the copper(II) bromide-catalyzed α-amination of carbonyl compounds, which proceeds via an in situ generated α-bromo intermediate. organic-chemistry.org

Furthermore, the nitrosation of the active methylene group in N-(4-substitutedphenyl)-2-cyanoacetamide with sodium nitrite (B80452) in acetic acid can yield the corresponding hydroxyimino derivatives. ekb.eg These can then be reduced to the desired α-amino compounds.

N-Phenyl Amidation Techniques

The final step in a stepwise synthesis would be the formation of the N-phenyl amide bond. If the synthesis starts from an α-amino cyanoacetic acid derivative, direct amidation with aniline (B41778) is required.

Direct amide formation from carboxylic acids and amines is an atom-economical process, but often requires harsh conditions or the use of coupling reagents to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. nih.gov Catalytic methods have been developed to facilitate this transformation under milder conditions. Boric acid is an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org Zirconium and nickel-based catalysts have also been shown to promote the direct amidation of carboxylic acids. nih.govrsc.org For example, NiCl2 can catalyze the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives in good to excellent yields. nih.gov Another approach utilizes B(OCH2CF3)3 as a reagent for direct amidation, often allowing for purification by simple filtration without the need for aqueous workup or chromatography. acs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient alternative to linear, stepwise syntheses by combining three or more reactants in a single pot to form a complex product. mdpi.com This approach is characterized by high atom economy and convergence.

Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the synthesis of peptide-like structures and other complex molecules. beilstein-journals.orgmdpi.com

The Ugi four-component reaction (U-4CR) combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgnih.gov A variation of this, the Ugi five-center-four-component reaction (U-5C-4CR), utilizes an α-amino acid as one of the components, which possesses both an amine and a carboxylic acid functionality. mdpi.comnih.gov This reaction can yield 1,1'-iminodicarboxylic acid derivatives. mdpi.com The mechanism involves the initial formation of a Schiff base from the amine and carbonyl compound, which is then protonated. The isocyanide undergoes nucleophilic addition to the iminium ion, forming a nitrilium intermediate that is subsequently trapped by the carboxylate. mdpi.commdpi.com

Knoevenagel Condensation Strategies for α,β-Unsaturated Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. thermofisher.comjove.commychemblog.com This reaction is widely used to synthesize α,β-unsaturated compounds. mychemblog.combanglajol.info

In the context of this compound synthesis, the Knoevenagel condensation can be employed to create α,β-unsaturated derivatives that may serve as precursors or analogs. For example, cyanoacetamide can be condensed with various aldehydes in the presence of a catalyst like urea (B33335) under microwave irradiation to afford substituted olefins. banglajol.info The reaction proceeds efficiently under mild, solvent-free conditions. banglajol.info Catalysts such as indium(III) chloride with acetic anhydride (B1165640) have also been shown to promote the Knoevenagel condensation of a wide range of aldehydes with active methylene compounds. acs.org

The mechanism of the amine-catalyzed Knoevenagel condensation involves the formation of a resonance-stabilized enolate from the active methylene compound. jove.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the final α,β-unsaturated product. mychemblog.com

Michael Addition Protocols

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a powerful tool for carbon-carbon bond formation in the synthesis of this compound and its analogs. researchgate.netmasterorganicchemistry.com This reaction typically involves the addition of a malononitrile (B47326) derivative, as the nucleophile (Michael donor), to an α,β-unsaturated ketone or ester (Michael acceptor). researchgate.netyoutube.com The versatility of this method allows for the creation of a wide array of substituted γ-cyano carbonyl compounds, which are valuable precursors for various heterocyclic and carbocyclic systems. mdpi.com

A variety of catalysts have been employed to facilitate the Michael addition, including primary amines derived from quinidine, which have shown to provide high enantioselectivities (83-97% ee). nih.govrsc.org Organocatalysts, such as rosin-derived bifunctional squaramide, have also been successfully utilized, offering excellent yields and enantioselectivities (up to 99% yield and 90% ee) with low catalyst loading. mdpi.com Furthermore, isothiourea catalysts like HyperBTM have demonstrated high levels of enantioselectivity (up to >99:1 er) and regioselectivity in the addition of malonates to α,β-unsaturated esters. acs.org

The reaction conditions for Michael additions can be tailored to achieve desired outcomes. For instance, the use of a recoverable heterogeneous catalyst has been shown to proceed smoothly at room temperature in dry THF. researchgate.net While this catalyst offers the advantage of easy recycling, a minor decrease in its efficiency has been observed over successive runs. researchgate.net

Catalyst/SystemMichael DonorMichael AcceptorConditionsYieldEnantioselectivity (ee) / Enantiomeric Ratio (er)Reference
Quinidine-derived primary amineMalononitrileAcyclic and cyclic α,β-unsaturated ketonesNot specifiedSmooth reaction83-97% ee nih.govrsc.org
Rosin-derived bifunctional squaramideMalononitriletrans-Chalcone0.3 mol% catalyst, CH₂Cl₂, room temp.Up to 99%Up to 90% ee mdpi.com
Isothiourea (HyperBTM)Malonatesα,β-Unsaturated para-nitrophenyl (B135317) estersMeCN, catalytic diisopropylethylamineGood>99:1 er acs.org
Recoverable heterogeneous nanocompositeMalononitrileα,β-Unsaturated carbonyl compoundsDry THF, room temp.Good to excellentNot specified researchgate.net

Catalytic Systems and Reaction Conditions

Both acidic and basic catalysis play a pivotal role in the synthesis of this compound and its analogs, influencing reaction rates and, in some cases, the final product structure. Base-catalyzed reactions are common in the synthesis of cyanoacetamide derivatives. For instance, the reaction of cyanoacetamide with phenyl isothiocyanate is prompted by a base in DMF. researchgate.net Similarly, the condensation of 2-cyano-N-(prop-2-yn-1-yl)acetamide with an aldehyde in the presence of sodium hydroxide (B78521) can lead to a shift in the position of the triple bond due to the basic conditions. researchgate.net The Gewald reaction, a multicomponent reaction to form 2-aminothiophenes from cyanoacetamides, aldehydes or ketones, and sulfur, is critically dependent on basic conditions for the cyclization step. nih.gov

Acidic catalysis is also employed in various synthetic transformations. For example, the formation of 2-aminoacetophenone (B1585202) from a hydroxy-imine intermediate can be catalyzed by acid. researchgate.net In some instances, the choice between acidic and basic conditions can dramatically alter the reaction outcome.

The choice of solvent can significantly impact the reaction efficiency and environmental footprint of the synthesis of this compound and its analogs. In line with the principles of green chemistry, there is a growing emphasis on using safer solvents or conducting reactions under solvent-free conditions. nih.gov Water, being an environmentally benign solvent, has been successfully used in the synthesis of N-amino-3-cyano-2-pyridone derivatives. researchgate.net

Solvent-free, or "dry media," synthesis offers a significant green advantage by minimizing waste. nih.gov For example, the reaction of arylamines with ethyl cyanoacetate can be carried out without a solvent by fusion at elevated temperatures. tubitak.gov.tr Similarly, the use of KF-alumina under solvent-free conditions has been shown to produce cyanoacetamide derivatives in high yields. researchgate.net

The twelve principles of green chemistry provide a framework for designing more environmentally friendly chemical processes, including maximizing atom economy, using renewable feedstocks, and employing catalysis to reduce waste. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. researchgate.netresearchgate.net This technology has been successfully applied to the synthesis of various cyanoacetamide derivatives and related heterocycles.

For instance, the microwave-promoted condensation of N-acylisatin with aniline derivatives provides a facile solid-state synthesis of 2-(2-acetamidophenyl)-2-oxo-N-phenylacetamide derivatives. researchgate.net The Gewald reaction, used to synthesize 5-substituted-2-aminothiophenes, is another example where microwave irradiation significantly reduces the reaction time from hours to minutes while improving yields and purity. organic-chemistry.org Microwave irradiation has also been effectively used in the synthesis of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide, as well as in the cyclization of dipeptides to form diketopiperazines in aqueous media. researchgate.netnih.gov

ReactionConventional MethodMicrowave-Assisted MethodReference
Gewald reaction for 5-substituted-2-aminothiophenes4 hours heating20 minutes at 70°C organic-chemistry.org
Synthesis of α,β-unsaturated compoundsLonger reaction timesRapid, efficient researchgate.net
Synthesis of 2-(2-acetamidophenyl)-2-oxo-N-phenylacetamide derivativesLonger reaction timesShorter reaction time, higher yield and purity researchgate.net

Regioselective and Stereoselective Synthesis

The control of functional group reactivity is paramount in achieving regioselective and stereoselective synthesis of complex molecules like this compound and its analogs. The inherent reactivity of the functional groups within the starting materials dictates the reaction pathways and the ultimate structure of the product. solubilityofthings.comlibretexts.org Cyanoacetamides, for example, are polyfunctional compounds with both nucleophilic (at the C-2 and NH positions) and electrophilic (at the C-1 and C-3 carbonyl and cyano groups) centers. tubitak.gov.tr The relative reactivity of these sites (C-2 > NH and C-3 > C-1) can be exploited to direct the course of a reaction. tubitak.gov.tr

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is crucial. For instance, in the synthesis of 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, the thionation of 2-(thiazolidin-2-ylidene)malononitrile with sodium hydrosulfide (B80085) hydrate (B1144303) proceeds in a regioselective manner to yield the thioamide derivative. nih.gov Similarly, in the synthesis of 2-aminothiophene-3-carboxamides via the Gewald reaction, the choice of reactants and conditions determines the substitution pattern on the thiophene (B33073) ring. nih.gov

Stereoselectivity, the control of the spatial orientation of the product, is often achieved using chiral catalysts. Asymmetric Michael additions, for example, utilize chiral amine or squaramide catalysts to produce enantiomerically enriched products. mdpi.com The development of methods to control both regioselectivity and stereoselectivity is a key focus in modern organic synthesis, enabling the efficient construction of structurally complex and biologically active molecules. acs.org The compatibility of various functional groups with the reaction conditions is also a critical consideration to avoid unwanted side reactions. frontiersin.org

Enantioselective Approaches in Derivative Synthesis

The asymmetric synthesis of derivatives of this compound predominantly relies on the enantioselective Strecker reaction. This multicomponent reaction, which combines an aldehyde, an amine, and a cyanide source, offers a direct and atom-economical route to α-amino nitriles. nih.govacs.org The primary challenge lies in controlling the stereochemistry at the newly formed chiral center. Two main strategies have emerged as highly effective: the use of chiral auxiliaries and the application of catalytic asymmetric methods.

A notable and powerful approach involves the use of a chiral auxiliary, such as (R)-phenylglycine amide. acs.orgrug.nl This method capitalizes on a diastereoselective Strecker reaction, where the chiral auxiliary guides the incoming cyanide nucleophile to a specific face of the imine intermediate. A key feature of this methodology is the often-accompanying in situ crystallization-induced asymmetric transformation. acs.orgrug.nl This process allows for the selective precipitation of one diastereomer, while the other epimerizes in solution, ultimately leading to a high yield and excellent diastereomeric purity of the desired product. acs.org For instance, the reaction of an aldehyde with (R)-phenylglycine amide and a cyanide source can yield the corresponding α-amino nitrile with a high diastereomeric ratio.

The following table summarizes representative results for the diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary with various aldehydes, which are analogous to the synthesis of this compound derivatives.

Table 1: Diastereoselective Strecker Reaction with (R)-Phenylglycine Amide

Aldehyde Cyanide Source Solvent Diastereomeric Ratio (dr) Yield (%) Reference
Pivaldehyde NaCN/AcOH MeOH 65:35 80 acs.org
Pivaldehyde NaCN/AcOH H₂O >99:1 93 acs.org
3,4-Dimethoxyphenylacetone NaCN MeOH/H₂O >99:1 76 acs.org

In addition to chiral auxiliaries, the field of organocatalysis has provided a versatile toolkit for the enantioselective synthesis of α-amino nitriles. Chiral organocatalysts, such as thiourea (B124793) derivatives and bicyclic guanidines, have been successfully employed to catalyze the asymmetric Strecker reaction. nih.govnih.gov These catalysts operate by activating the imine electrophile through hydrogen bonding or other non-covalent interactions, thereby creating a chiral environment that directs the nucleophilic attack of the cyanide.

For example, a chiral bicyclic guanidine (B92328) has been shown to be an effective catalyst for the enantioselective Strecker reaction of N-benzhydryl imines with hydrogen cyanide. nih.gov This approach affords chiral α-amino nitriles in high enantiomeric excess. Similarly, tert-leucine-derived bifunctional thiourea catalysts have been utilized for the enantioselective Strecker-type reaction of aliphatic N,N-dialkylhydrazones with trimethylsilyl (B98337) cyanide (TMSCN), yielding hydrazino nitriles with good to excellent enantioselectivities. nih.gov

The table below presents data from organocatalytic asymmetric Strecker-type reactions, demonstrating the utility of this approach for producing chiral α-amino nitrile precursors.

Table 2: Organocatalytic Enantioselective Strecker-Type Reactions

Catalyst Type Imine Substrate Cyanide Source Enantiomeric Excess (ee) Yield (%) Reference
Chiral Bicyclic Guanidine N-Benzhydryl Imines HCN up to 99% - nih.gov
tert-Leucine-derived Thiourea Aliphatic N,N-Dialkylhydrazones TMSCN up to 86% 50-96 nih.gov

These enantioselective strategies provide robust and efficient pathways to chiral α-amino nitriles, which are immediate precursors to enantiomerically enriched derivatives of this compound. The choice of method, whether employing a chiral auxiliary for diastereoselective synthesis or a chiral catalyst for an enantioselective reaction, depends on the specific substrate and desired product characteristics.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Functional Group Transformations

The unique structural arrangement of 2-Amino-2-cyano-N-phenylacetamide, with an amino and a cyano group attached to the same carbon alpha to an amide carbonyl, results in complex electronic interactions that govern its reactivity.

Reactivity of the Alpha-Methylene Group

While the specific compound is this compound, which possesses a tertiary alpha-carbon rather than a methylene (B1212753) group, the hydrogen atom attached to this alpha-carbon is notably acidic. This acidity is a consequence of the resonance stabilization of the resulting carbanion by both the adjacent cyano (-C≡N) and amide (-C=O) groups.

Deprotonation of this alpha-hydrogen by a suitable base generates a stabilized enolate-like intermediate. This nucleophilic carbon center can then participate in various carbon-carbon bond-forming reactions. libretexts.orgyoutube.comyoutube.com For instance, in a process analogous to standard enolate chemistry, this intermediate can undergo alkylation or acylation. youtube.com

In the related compound, 2-cyano-N-phenylacetamide, which does contain an alpha-methylene group, these protons are readily involved in Knoevenagel condensation reactions with aldehydes or ketones. nih.gov This reaction proceeds via the formation of a carbon-carbon double bond between the methylene carbon and the carbonyl carbon. nih.gov For this compound, while a direct Knoevenagel condensation is not possible, the nucleophilic character of the deprotonated alpha-carbon remains a key feature of its reactivity profile. youtube.comyoutube.com

Table 1: Predicted Reactivity at the Alpha-Carbon

Reaction Type Reagents Predicted Product Notes
Alkylation Base (e.g., LDA), Alkyl Halide (R-X) 2-Alkyl-2-amino-2-cyano-N-phenylacetamide An SN2 reaction with the generated nucleophile. youtube.com

Transformations Involving the Cyano Moiety

The cyano group is a versatile functional handle that can undergo a variety of transformations, primarily hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This typically proceeds in a stepwise manner, first yielding a primary amide (carboxamide) intermediate, which can then be further hydrolyzed to a carboxylic acid. This would transform the starting material into 2-amino-N-phenyl-malonamic acid.

Reduction: The cyano group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni), or borane (B79455) complexes. researchgate.netorganic-chemistry.org This reaction converts the cyano group into an aminomethyl group (-CH₂NH₂), yielding a diamine derivative. To prevent side reactions, such as the formation of secondary amines through dimerization, specific conditions like the addition of ammonia (B1221849) during catalytic hydrogenation may be employed. researchgate.netresearchgate.net

Cycloaddition Reactions: The activated nature of the alpha-carbon and the presence of the adjacent amino group make the cyano moiety a prime participant in heterocyclization reactions. A notable example is the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In a hypothetical Gewald reaction, this compound could react with elemental sulfur and a ketone or aldehyde in the presence of a base to form a highly substituted 2-aminothiophene. thieme-connect.comumich.eduiau.ir

The Thorpe-Ziegler reaction, another important transformation of nitriles, involves the base-catalyzed intramolecular self-condensation of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.orgbuchler-gmbh.comambeed.com While this is an intramolecular process, the underlying principle of base-catalyzed nitrile condensation is relevant.

Reactions of the Amide Linkage

The N-phenylacetamide linkage is generally stable but can be cleaved under forcing acidic or basic conditions through hydrolysis. This would break the bond between the carbonyl carbon and the nitrogen of the aniline (B41778) moiety, yielding 2-amino-2-cyanoacetic acid and aniline.

Furthermore, the amide nitrogen can, under specific conditions, undergo reactions such as N-alkylation. However, this is generally less favorable than reactions at the more nucleophilic primary amino group or the alpha-carbon. In related acetamide (B32628) structures, N-arylation has been achieved using gold-catalyzed cross-coupling reactions, though this often requires strategies to temporarily protect more reactive amine groups.

Reactivity of the Aromatic Ring System

The phenyl group attached to the amide nitrogen is susceptible to electrophilic aromatic substitution. The N-acetyl group (-NHCOCH₃) is an activating group, though significantly less so than a simple amino group (-NH₂). This reduced activity is due to the electron-withdrawing nature of the adjacent carbonyl, which delocalizes the nitrogen's lone pair, making it less available to donate into the phenyl ring. vaia.com

Despite being deactivating relative to aniline, the N-acetylamino group is an ortho, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield a mixture of ortho- and para-substituted products. The steric bulk of the rest of the molecule might influence the ratio of ortho to para products, potentially favoring the less hindered para position.

Cyclization and Heterocyclization Pathways

The strategic positioning of the amino, cyano, and activated alpha-carbon functionalities makes this compound an excellent precursor for the synthesis of various heterocyclic systems.

Formation of Five-Membered Heterocycles

The synthesis of imidazole (B134444) derivatives from α-aminonitrile precursors is a well-established strategy in heterocyclic chemistry. organic-chemistry.orgrsc.org this compound contains the necessary components—an amine and a nitrile separated by a single carbon—to serve as a synthon for imidazole ring formation.

One plausible pathway involves the reaction with a one-carbon electrophile, such as an orthoformate (e.g., triethyl orthoformate), or cyanogen. google.com The reaction could proceed via initial reaction at the primary amino group, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon. Subsequent aromatization would lead to the formation of a substituted 5-amino-1-phenylimidazole-4-carboxamide derivative. Such cyclizations can be promoted by heating or by acid or base catalysis. nih.gov

Table 2: Predicted Heterocyclization Reactions

Target Heterocycle Reaction Type Co-reactant(s) Plausible Product Structure
Imidazole Condensation/Cyclization Triethyl Orthoformate, Acetic Anhydride (B1165640) 5-Amino-N,1-diphenyl-1H-imidazole-4-carboxamide

This inherent reactivity highlights the utility of this compound as a versatile building block for constructing complex heterocyclic scaffolds of potential interest in medicinal chemistry and materials science.

Synthesis of Six-Membered Heterocyclic Systems

The cyanoacetamide moiety is a cornerstone in the construction of various six-membered heterocyclic systems, including pyridines and pyrimidines. The reactivity stems from the active methylene group flanked by two electron-withdrawing groups (cyano and carbonyl), which is readily deprotonated to form a potent nucleophile. Although direct examples using this compound are not extensively documented, the reaction pathways of analogous N-aryl-cyanoacetamides provide a clear blueprint for its potential applications.

One common strategy involves the condensation of a cyanoacetamide derivative with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the Hantzsch pyridine (B92270) synthesis, a classic method, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. A variation of this approach can be envisioned where this compound or its derivatives react with α,β-unsaturated carbonyl compounds.

Furthermore, reactions of N-(4-substitutedphenyl)-2-cyanoacetamide with various reagents have been shown to yield pyridine derivatives. These reactions underscore the utility of the cyanoacetamide scaffold in building six-membered rings. The presence of the α-amino group in this compound introduces an additional nucleophilic site, which could participate in or influence cyclization reactions, potentially leading to novel heterocyclic structures.

The following table summarizes representative reactions for the synthesis of six-membered heterocycles using cyanoacetamide analogs.

ReactantsReagents/ConditionsProduct Type
N-(4-substitutedphenyl)-2-cyanoacetamide, Aldehyde, 1,3-DicarbonylAmmoniaSymmetrical Pyridine
Cyanoacetamide derivative, α,β-Unsaturated KetoneBase catalystDihydropyridine
2-Cyano-N-arylacetamide, Malononitrile (B47326), AldehydePiperidinePolysubstituted Pyridine

Construction of Fused Heterocyclic Architectures

The strategic arrangement of functional groups in this compound makes it a promising candidate for the synthesis of fused heterocyclic systems through tandem or multicomponent reactions. The combination of nucleophilic (amino, active methylene) and electrophilic (cyano, carbonyl) centers within one molecule allows for sequential reactions to build complex architectures in a single pot.

For example, cyanoacetamide derivatives are known to be excellent precursors for fused pyran systems. A three-component reaction between an aldehyde, malononitrile, and an active methylene compound like a cyanoacetamide derivative can lead to the formation of fused 4H-pyrans. Similarly, the synthesis of fused pyridine rings is a well-established application of cyanoacetamide chemistry.

The synthesis of isoindolo[2,1-a]quinazolinones has been achieved starting from 2-aminocarboxamides through domino ring-closure reactions, demonstrating the potential of related structures in forming complex fused systems. Although not specifically demonstrated for this compound, its structural elements suggest a high potential for similar transformations, leading to novel fused heterocyclic compounds.

Nucleophilic and Electrophilic Characteristics

The reactivity of this compound is dictated by the interplay of its nucleophilic and electrophilic sites.

Analysis of Nucleophilic Sites

The primary nucleophilic centers in this compound are the nitrogen atom of the α-amino group and the carbon atom of the active methylene group.

α-Amino Group: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Active Methylene Group: The protons on the carbon atom adjacent to the cyano and carbonyl groups are acidic and can be abstracted by a base. The resulting carbanion is a soft nucleophile that can attack various electrophiles, a reactivity that is central to many syntheses involving cyanoacetamides.

In base-catalyzed reactions, the deprotonation of the amide nitrogen can also occur, creating another nucleophilic site, though this is generally less favored than the deprotonation of the active methylene group.

Characterization of Electrophilic Centers

The main electrophilic sites within the molecule are the carbon atoms of the cyano and carbonyl groups.

Cyano Group Carbon: The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. This reactivity is often exploited in cyclization reactions where an intramolecular nucleophile adds to the cyano group.

Carbonyl Carbon: The carbonyl carbon of the amide is also an electrophilic center, susceptible to attack by nucleophiles. This can lead to addition or substitution reactions at the carbonyl group.

The phenyl ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the deactivating nature of the amide substituent.

Theoretical Studies of Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. For cyanoacetamide derivatives, DFT calculations can be used to:

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO gap generally indicates higher reactivity.

Generate Molecular Electrostatic Potential (MEP) maps to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Calculate the activation energies (Ea) for various reaction pathways, allowing for the prediction of the most favorable mechanism.

Model the geometries of transition states (TS), which are critical for understanding the stereochemical and regiochemical outcomes of reactions.

For example, computational studies on the reaction of nitriles with nucleophiles like cysteine have shown that the activation energy is highly dependent on the electronic nature of the group attached to the nitrile. Electron-withdrawing groups lower the activation energy, making the nitrile more susceptible to nucleophilic attack. In this compound, the presence of the adjacent amino and phenylacetamide moieties will influence the electrophilicity of the cyano group, and DFT calculations could precisely quantify this effect.

Similarly, theoretical analyses of reactions involving amino acids have detailed the energetics of nucleophilic attack from the amino group. These studies help in understanding the transition states involved in bond formation.

The following table outlines key parameters often determined in theoretical studies of related molecules.

Computational MethodParameterSignificance
DFT (e.g., B3LYP)HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and kinetic stability.
DFTMolecular Electrostatic Potential (MEP)Maps nucleophilic (negative potential) and electrophilic (positive potential) sites.
DFT/ab initioActivation Energy (Ea)Determines the rate of a chemical reaction.
DFT/ab initioTransition State (TS) GeometryProvides a model for the highest energy point along the reaction coordinate.

Chemical Applications in Synthesis and Materials Science Non Clinical Focus

A Versatile Synthon for Complex Organic Molecules

The strategic placement of reactive functional groups in 2-Amino-2-cyano-N-phenylacetamide makes it a highly versatile synthon, or building block, for the synthesis of a wide array of complex organic molecules. Its utility is particularly notable in the construction of nitrogen-containing heterocycles and polyfunctionalized aromatic systems.

Building Blocks for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in numerous functional materials and pharmaceutical compounds. nih.govnih.govfrontiersin.org this compound, as a derivative of cyanoacetamide, serves as a key intermediate in the synthesis of a diverse range of these heterocyclic systems. tubitak.gov.trtubitak.gov.trresearchgate.net The presence of a reactive methylene (B1212753) group, a cyano group, and an amino group allows for a variety of cyclization reactions. tubitak.gov.tr

Cyanoacetamides, in general, are polyfunctional compounds that can act as both electrophiles and nucleophiles, enabling the construction of various heterocyclic rings such as thiophenes, pyrazoles, thiazoles, pyridines, pyridazines, and pyrimidines. tubitak.gov.trtubitak.gov.tr The reactivity of the C-2 carbon and the amino group are particularly important in these transformations. tubitak.gov.tr For instance, the active methylene group can participate in condensation reactions, a common strategy for building heterocyclic frameworks. researchgate.netresearchgate.net The versatility of cyanoacetamide derivatives allows for the synthesis of otherwise difficult-to-obtain heterocyclic systems. tubitak.gov.trresearchgate.net

The following table provides examples of heterocyclic systems synthesized from cyanoacetamide derivatives, highlighting the broad applicability of this class of compounds.

Heterocyclic SystemReagents/ConditionsReference
Pyridine-2-oneAcetylacetone, Piperidine researchgate.net
Quinoline2-Amino-5-chlorobenzaldehyde, Sodium Hydroxide (B78521) researchgate.net
Thiophene (B33073), Pyrazole, Thiazole, etc.Various bidentate reagents tubitak.gov.trtubitak.gov.tr

Precursors for Polyfunctionalized Aromatic Systems

The inherent reactivity of this compound also positions it as a valuable precursor for the synthesis of polyfunctionalized aromatic systems. The amino and cyano groups can be chemically modified or can direct the introduction of other functional groups onto the phenyl ring, leading to a wide range of substituted aromatic compounds.

Development of Advanced Materials with Tunable Chemical Properties

The unique chemical structure of this compound and its derivatives allows for their incorporation into advanced materials, imparting tunable chemical and physical properties. This is particularly evident in the fields of liquid crystals and fluorescent chemical probes.

Liquid Crystalline Derivatives (chemical basis)

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. uh.edu The formation of liquid crystalline phases is often associated with molecules that have a rigid, rod-like structure and strong dipoles. uh.eduresearchgate.net The introduction of a cyano group, a strong polar group, into a molecular structure can promote the formation of liquid crystal phases, often with a wide temperature range. researchgate.netmdpi.com

Derivatives of this compound can be designed to exhibit liquid crystalline behavior. By modifying the molecular structure to enhance its rigidity and linearity, for example, by incorporating additional phenyl rings or other rigid groups, it is possible to synthesize calamitic (rod-shaped) liquid crystals. tcichemicals.com The cyano group plays a crucial role in inducing the necessary intermolecular interactions, such as dipole-dipole interactions, that lead to the orientational order characteristic of nematic and smectic liquid crystal phases. researchgate.nettcichemicals.com The ability to tune the molecular structure allows for the fine-tuning of the liquid crystalline properties, such as the clearing temperature and the type of mesophase formed. researchgate.net

Fluorescent Chemical Probes (chemical basis)

Fluorescent chemical probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, making them valuable tools for sensing and imaging. The design of these probes often relies on mechanisms like intramolecular charge transfer (ICT). thno.orgrsc.org

The this compound scaffold can be chemically modified to create fluorescent probes. The cyano group, being a strong electron-withdrawing group, can be paired with an electron-donating group within the same molecule to create a donor-acceptor system. rsc.org This arrangement can lead to ICT upon photoexcitation. The binding of a target analyte can disrupt this ICT process, leading to a "turn-on" or "turn-off" fluorescent response. rsc.org For instance, the nucleophilic addition of an anion like cyanide to a dicyanovinyl group attached to a fluorophore can disrupt the π-conjugation and inhibit the ICT process, resulting in an increase in fluorescence emission. rsc.org The versatility of the amino group allows for the attachment of various recognition moieties to target specific analytes.

Applications in Catalyst Design and Ligand Synthesis

The presence of nitrogen and oxygen atoms in this compound makes it a potential candidate for use as a ligand in coordination chemistry and catalyst design. Ligands are crucial components of catalysts, influencing their activity, selectivity, and stability. nih.gov

Amino acids and their derivatives are known to be versatile ligands, capable of coordinating with various metal ions. researchgate.netmdpi.com The amino and amide groups in this compound can act as coordination sites for metal centers. By modifying the core structure, it is possible to synthesize polydentate ligands that can form stable complexes with metal ions. rsc.org These metal complexes can then be explored for their catalytic activity in various organic transformations. For example, copper(II) complexes with thiosemicarbazone-type ligands have been synthesized and characterized. mdpi.com The design and synthesis of new ligands are fundamental to the development of novel catalysts with unique properties and reactivity. researchgate.net

Advanced Analytical Methodologies for Purity and Transformation Monitoring

Chromatographic Separation Techniques

Chromatography is indispensable for separating the target compound from starting materials, by-products, and degradation products. The choice of technique depends on the analytical goal, such as routine purity checks or rapid, high-resolution screening.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile, polar compounds like 2-Amino-2-cyano-N-phenylacetamide. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses.

Detailed research findings indicate that for analogous phenylacetamide derivatives, RP-HPLC methods provide excellent separation. sielc.com A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer is employed to resolve compounds with differing polarities. sielc.com For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.com

To enhance UV detection and sensitivity, especially at low concentrations, pre-column derivatization can be employed. Reagents that react with the primary amine group, such as Phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), introduce a strong chromophore into the molecule, significantly lowering the limit of detection. scholarsresearchlibrary.comnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

Parameter Condition Purpose
Column C18, 250 x 4.6 mm, 5 µm Standard reversed-phase column for separating polar to non-polar compounds.
Mobile Phase A Water with 0.1% Formic Acid Aqueous component of the mobile phase; acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic modifier to elute compounds from the column.
Gradient 5% to 95% B over 20 min Allows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
Detector UV at 254 nm General purpose wavelength for aromatic compounds.

| Column Temp. | 30 °C | Ensures reproducible retention times. |

For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which operate at much higher pressures. This results in dramatically reduced analysis times, increased resolution, and improved sensitivity. sielc.com

The separation principles for this compound remain the same as in HPLC (i.e., reversed-phase), but the run times can be reduced by a factor of two or more. aiche.org This makes UPLC particularly suitable for screening applications, reaction monitoring where rapid feedback is crucial, and quality control environments where sample throughput is high. The enhanced resolution can also aid in separating closely related impurities that might co-elute under standard HPLC conditions. When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for both quantification and structural confirmation. aiche.orgdigitellinc.com

Gas Chromatography (GC) is a high-resolution separation technique, but it is restricted to thermally stable and volatile compounds. Due to its polar functional groups (amine, amide) and resulting high boiling point, this compound is not directly amenable to GC analysis. mdpi.com

Therefore, a crucial derivatization step is required to increase its volatility. This process involves converting the polar N-H groups into less polar, more volatile moieties. mdpi.com Silylation is a common and effective technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. mdpi.commt.com These derivatives are significantly more volatile and exhibit improved chromatographic behavior. mdpi.com

Once derivatized, GC-MS analysis provides excellent separation efficiency and definitive identification through mass spectrometry. The mass spectrum yields a unique fragmentation pattern that serves as a chemical fingerprint for the compound, allowing for unambiguous confirmation of its identity. mdpi.com This method is particularly useful for identifying trace-level impurities and in metabolomics studies where volatile derivatives are analyzed.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Compounds

Reagent Abbreviation Derivative Formed Key Advantage
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA tert-butyldimethylsilyl (TBDMS) Forms stable derivatives that are less sensitive to moisture. mdpi.com
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (B98337) (TMS) Highly reactive, suitable for a wide range of polar functional groups.

In-situ Reaction Monitoring Techniques

In-situ (in the reaction mixture) monitoring provides real-time data on reaction progress, enabling a deep understanding of kinetics, mechanisms, and transient intermediates. This avoids issues associated with offline sampling, where the reaction may be quenched or the sample composition may change prior to analysis. mt.com

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time, in-situ reaction monitoring because they provide molecularly specific information without disturbing the reaction. mt.comnih.gov By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked simultaneously. nih.gov

For a potential synthesis of this compound, such as a Strecker-type reaction followed by amidation, these techniques would be invaluable. For instance, in-situ FTIR could monitor the disappearance of an aldehyde's carbonyl peak (~1700 cm⁻¹) and the simultaneous appearance of the characteristic nitrile stretch (~2250 cm⁻¹) and the amide I band (~1680 cm⁻¹). youtube.com

Raman spectroscopy offers a complementary approach and is particularly advantageous for reactions in aqueous media, as the Raman signal from water is very weak. nih.gov It can effectively track the same key functional groups, providing a continuous profile of the reaction progress. aiche.org

Table 3: Key Vibrational Bands for Monitoring Synthesis of this compound

Functional Group Approximate Wavenumber (cm⁻¹) Spectroscopic Technique Significance
Aldehyde C=O 1720-1700 FTIR, Raman Disappearance indicates consumption of starting material.
Nitrile C≡N 2260-2240 FTIR, Raman Appearance indicates formation of the α-aminonitrile intermediate.
Amide I (C=O) 1680-1650 FTIR, Raman Appearance indicates formation of the final amide product.

Electrochemical methods, such as cyclic voltammetry (CV), can be used to assess the reactivity of this compound by probing its oxidation and reduction potentials. These techniques provide insight into the ease with which the molecule can donate or accept electrons, which is fundamental to its chemical reactivity and potential degradation pathways.

The primary amino group and the aromatic phenyl ring are potential sites for oxidation. However, many amino acids are not electroactive on standard electrodes and may require chemically modified electrodes or specific pH conditions to facilitate electron transfer. researchgate.netnih.gov For instance, CV studies of amino acids often show that oxidation is only observable at basic pH where the amino group is deprotonated, or on electrodes modified with metal oxide catalysts. researchgate.netacs.org

By scanning the potential at an electrode immersed in a solution of the compound, a voltammogram is generated. The presence of oxidation or reduction peaks in the voltammogram indicates that the compound is electroactive within that potential window. This method could be used to monitor reactions where an electroactive group is consumed or formed, such as the electrochemical oxidation of the amine to a nitrile. nih.gov Furthermore, coupling electrochemical cells with spectroscopic techniques like FTIR allows for simultaneous monitoring of concentration changes and electrochemical events, providing a powerful tool for mechanistic studies. rsc.orgresearchgate.net

Future Perspectives and Emerging Research Avenues

Design of Novel Analogs with Tailored Chemical Reactivity

The core structure of 2-Amino-2-cyano-N-phenylacetamide serves as a versatile scaffold for the design of new molecules with specific chemical properties. By systematically modifying its functional groups, researchers can fine-tune the reactivity and potential applications of the resulting analogs.

The inherent reactivity of the cyano and amide groups, along with the active methylene (B1212753), makes this compound and its derivatives valuable synthons in heterocyclic chemistry. ekb.egtubitak.gov.tr They can be used to construct a wide array of heterocyclic systems, including pyridines, pyrimidines, and thiazoles. ekb.eg The design of novel analogs can focus on introducing various substituents on the phenyl ring or modifying the acetamide (B32628) backbone to influence the electronic and steric environment of the reactive sites. This strategic approach can lead to the synthesis of compounds with tailored reactivity for specific synthetic transformations. rsc.org

For instance, the introduction of electron-withdrawing or electron-donating groups on the N-phenyl ring can modulate the acidity of the methylene protons and the nucleophilicity of the amino group, thereby controlling the outcome of condensation reactions. Similarly, replacing the phenyl group with other aromatic or heteroaromatic rings can lead to analogs with distinct chemical behaviors and potential applications.

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and higher yields. researchgate.net The integration of flow chemistry and automated systems is a promising avenue for the synthesis of this compound and its derivatives. researchgate.netnih.gov

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing the synthesis of α-aminoamides and related compounds. thieme-connect.comresearchgate.net This level of control can lead to cleaner reactions with fewer byproducts, simplifying purification processes. researchgate.net Furthermore, the scalability of flow synthesis makes it an attractive method for producing larger quantities of these compounds for further research and development. researchgate.net

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new synthetic routes. nih.govamidetech.com These systems can perform numerous reactions in parallel, rapidly screening different catalysts, solvents, and reaction conditions. This high-throughput approach can significantly reduce the time and resources required to develop efficient syntheses for novel analogs of this compound. The development of automated fast-flow instruments has already demonstrated the ability to manufacture long peptide chains, a testament to the power of this technology in amide bond formation. nih.govamidetech.com

ParameterBatch SynthesisFlow Chemistry
Reaction Control Less preciseHighly precise
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes
Scalability Often challengingReadily scalable
Reproducibility Can be variableHigh
Efficiency Can be lowerOften higher yields and purity

Advanced Spectroscopic Characterization of Transient Species

Understanding the mechanism of a chemical reaction requires the identification and characterization of transient intermediates. Advanced in-situ spectroscopic techniques are powerful tools for studying the formation and evolution of these short-lived species in real-time. youtube.comrsc.org

For reactions involving this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide valuable insights into the reaction pathways. rsc.orgnih.gov By monitoring the reaction mixture as it progresses, researchers can identify key intermediates, such as ketenimines or other transient species, that may be formed during the synthesis or subsequent reactions of the compound. youtube.com

The use of shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) is a particularly promising technique for studying surface catalytic reactions, offering high sensitivity and the ability to probe reaction intermediates on catalyst surfaces. nih.gov This could be especially relevant for investigating catalytic syntheses of this compound analogs. Furthermore, computational studies can complement experimental spectroscopic data, helping to assign spectral features to specific molecular structures and to elucidate the electronic properties of transient species. arxiv.org

Machine Learning and AI in Predicting Synthetic Routes and Properties

For this compound and its potential analogs, ML models can be employed to:

Predict retrosynthetic pathways: AI-powered tools can suggest novel and efficient synthetic routes, potentially uncovering pathways that might not be obvious to a human chemist. cas.org The accuracy of these predictions is highly dependent on the quality and diversity of the training data. cas.org

Forecast chemical properties: ML models can predict various physicochemical and biological properties of newly designed analogs, allowing for the in-silico screening of large numbers of virtual compounds before committing to their synthesis. nih.gov

Optimize reaction conditions: AI algorithms can be integrated with automated synthesis platforms to intelligently explore reaction parameter space and identify the optimal conditions for a given transformation, leading to higher yields and purity. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-cyano-N-phenylacetamide, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or condensation reactions. For example, analogs like 2-azido-N-phenylacetamides are synthesized via refluxing 2-chloro-N-phenylacetamides with sodium azide in a toluene-water solvent system (8:2 ratio) for 5–7 hours . For 2-amino-2-cyano derivatives, substituting NaN₃ with cyanide sources (e.g., KCN) under controlled pH and temperature may yield the target compound. Optimization should focus on solvent polarity (e.g., DMF for cyano group incorporation), reaction time, and stoichiometric ratios of reagents. Monitor progress via TLC (hexane:ethyl acetate, 9:1) .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR Spectroscopy : Compare experimental data to literature values. For example, the parent compound 2-amino-2-cyanoacetamide shows δ<sup>1</sup>H NMR peaks at 4.43 ppm (CH) and 7.60 ppm (CONH₂), with δ<sup>13</sup>C NMR signals at 47.3 ppm (CH), 120.1 ppm (CN), and 168.1 ppm (CO) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • TLC/HPLC : Assess purity and monitor reaction progress .

Q. What safety precautions are essential when handling this compound?

While specific toxicological data are limited, structural analogs (e.g., N-chloro-N-phenylacetamide) require:

  • Use of PPE (gloves, lab coat, goggles).
  • Conducting reactions in a fume hood to avoid inhalation.
  • Proper waste disposal for cyanide-containing intermediates .

Advanced Research Questions

Q. How does the cyano group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing cyano group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., in peptide coupling or cyclization reactions). Computational modeling (DFT) can predict charge distribution and reactive sites. Compare experimental outcomes (e.g., reaction rates with/without cyano substitution) to validate mechanistic hypotheses .

Q. How can computational methods aid in predicting NMR shifts or optimizing synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR spectra. For example, the calculated δ<sup>13</sup>C NMR for the cyano group (120.1 ppm) aligns closely with experimental data . Software like Gaussian or ORCA enables optimization of reaction coordinates, reducing trial-and-error in synthesis.

Q. How should researchers resolve contradictions in spectral data or unexpected byproduct formation?

  • Contradictory NMR Peaks : Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) and purity. Recrystallize in ethanol to remove impurities .
  • Byproduct Analysis : Use LC-MS to identify side products. Adjust reaction conditions (e.g., lower temperature) to minimize decomposition.

Q. What strategies are effective for studying the compound’s stability under varying pH or temperature conditions?

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • pH-Dependent Studies : Dissolve in buffers (pH 2–12) and monitor hydrolysis by UV-Vis or NMR .

Q. How can researchers design derivatives to enhance biological activity while retaining the core scaffold?

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) at the phenyl ring or acetamide moiety.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., enzymes or receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.